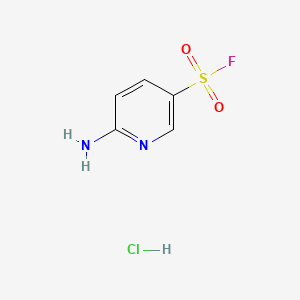

6-Aminopyridine-3-sulfonylfluoridehydrochloride

Description

Properties

Molecular Formula |

C5H6ClFN2O2S |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

6-aminopyridine-3-sulfonyl fluoride;hydrochloride |

InChI |

InChI=1S/C5H5FN2O2S.ClH/c6-11(9,10)4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H |

InChI Key |

ZNQQYWILHFSFCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 6-Aminopyridine

6-Aminopyridine is the key starting material and can be prepared by Hofmann degradation of nicotinamide, as detailed in patent CN111170937A:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Cooling sodium hypochlorite solution to 0°C | 0°C, stirring | Sodium hypochlorite 12% available chlorine |

| 2 | Addition of nicotinamide solid | 0°C, stirring until clear | Conversion monitored by HPLC |

| 3 | Adjust pH to strongly alkaline with 10% NaOH | pH > 12 | Ensures complete reaction |

| 4 | Heat to 70-75°C, maintain 1-1.5 h | Water bath heating | Reaction completion confirmed by HPLC (≥98%) |

| 5 | Rotary evaporation, concentration, filtration, and organic solvent extraction | Ambient to mild heat | Crude 6-aminopyridine obtained |

| 6 | Recrystallization and vacuum drying | Ambient | Final product: light yellow/white solid |

This method is noted for its simplicity, convenience, and high yield (>98% purity confirmed by HPLC).

Synthesis of Pyridine-3-sulfonyl Chloride Intermediate

The sulfonyl chloride intermediate is crucial for subsequent fluorination. Patent CN112830892A describes an improved diazotization method starting from 3-aminopyridine (which is structurally related and can be adapted for 6-aminopyridine derivatives):

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Diazotization of 3-aminopyridine with sodium nitrite in dilute hydrochloric acid | 0-5°C, 6-10 mol/L HCl | Formation of diazonium fluoborate salt |

| 2 | Addition of sodium fluoroborate aqueous solution | 0-5°C | Stabilizes diazonium intermediate |

| 3 | Stirring for 30-60 min at 0-5°C | Low temperature to avoid side reactions | High purity intermediate obtained |

| 4 | Filtration and washing with dilute HCl | 0-5°C | Removes impurities |

| 5 | Reaction of diazonium fluoborate salt with thionyl chloride in presence of catalyst (CuCl or CuCl2) | Ambient to mild heating | Produces pyridine-3-sulfonyl chloride |

$$

\text{3-Aminopyridine} \xrightarrow[\text{NaNO}2, \text{NaBF}4]{\text{HCl, 0-5°C}} \text{Diazonium fluoborate salt} \xrightarrow[\text{SOCl}_2, \text{CuCl catalyst}]{} \text{Pyridine-3-sulfonyl chloride}

$$

- Yield of diazonium salt: ~95.3%

- Purity confirmed by HPLC chromatograms (see patent figures)

- Avoidance of high-temperature distillation prevents degradation

Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

While direct literature on 6-aminopyridine-3-sulfonylfluoride hydrochloride preparation is limited, sulfonyl chlorides are commonly converted to sulfonyl fluorides by nucleophilic substitution with fluoride sources such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).

A typical reaction scheme is:

$$

\text{Pyridine-3-sulfonyl chloride} + \text{KF} \rightarrow \text{Pyridine-3-sulfonyl fluoride} + \text{KCl}

$$

This reaction is usually performed in polar aprotic solvents (e.g., acetonitrile, DMF) under mild heating.

Formation of Hydrochloride Salt

The final step involves forming the hydrochloride salt of 6-aminopyridine-3-sulfonylfluoride to improve stability and handling:

- The free base sulfonyl fluoride is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether)

- The salt precipitates or crystallizes upon cooling

- The solid is filtered, washed, and dried under vacuum

Summary Table of Preparation Steps

| Step | Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Aminopyridine | Hofmann degradation of nicotinamide with NaOCl, NaOH, heat | >98% purity | HPLC monitored |

| 2 | Pyridine-3-sulfonyl chloride | Diazotization with NaNO2, NaBF4 in HCl; SOCl2 with CuCl catalyst | ~95% | Low temp (0-5°C) for diazotization |

| 3 | Pyridine-3-sulfonyl fluoride | Fluorination with KF or TBAF in polar aprotic solvent | Variable, typically high | Mild heating, nucleophilic substitution |

| 4 | 6-Aminopyridine-3-sulfonylfluoride hydrochloride | Treatment with HCl in solvent | Quantitative | Salt formation for stability |

Additional Notes and Considerations

- The diazotization intermediate (diazonium fluoborate salt) is sensitive and must be handled at low temperature to prevent side reactions.

- The sulfonyl chloride intermediate is prone to hydrolysis and degradation if exposed to moisture or high temperatures.

- Fluorination step requires careful control to avoid overreaction or decomposition.

- Purification steps typically involve recrystallization and chromatographic methods to ensure high purity.

- Analytical methods such as HPLC, NMR, and IR spectroscopy are essential for monitoring reaction progress and product characterization.

Chemical Reactions Analysis

Types of Reactions

6-aminopyridine-3-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and bases (e.g., triethylamine) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-aminopyridine-3-sulfonyl fluoride hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to study enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-aminopyridine-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form a covalent bond with the active site of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound acts as a suicide inhibitor, permanently deactivating the enzyme.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-3-Sulfonyl Derivatives

Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group in the target compound offers superior hydrolytic stability compared to sulfonyl chlorides, making it preferable for in vivo applications. Sulfonyl chlorides (e.g., 6-chloropyridine-3-sulfonyl chloride) are highly reactive but require anhydrous conditions for handling .

- Amino vs. Electrophilic Substituents: The amino group at position 6 enhances solubility and provides a site for further functionalization (e.g., conjugation with biomolecules), unlike electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs, which may reduce nucleophilicity .

Research Findings and Limitations

- Gaps in Evidence: Direct pharmacological data for this compound are absent in the provided sources. Comparisons rely on structural analogs and functional group chemistry.

- Contradictions : While sulfonyl fluorides are generally stable, their reactivity in biological systems may vary depending on substituent effects, necessitating further empirical validation .

Biological Activity

6-Aminopyridine-3-sulfonylfluoridehydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₅H₈ClN₃O₂S

- Molecular Weight : 173.19 g/mol

- Structure : The compound features a pyridine ring substituted with an amino group and a sulfonyl fluoride moiety, which contributes to its reactivity and biological effects.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly those involved in neurotransmitter regulation.

- Ion Channel Modulation : The compound has been shown to influence ion channels, particularly in neuronal tissues, enhancing neurotransmitter release.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.

Pharmacological Effects

The biological activity of this compound can be categorized into several key areas:

-

Neuropharmacology :

- Enhances synaptic transmission by blocking potassium channels, which leads to increased neurotransmitter release.

- Potential applications in treating neurological disorders such as multiple sclerosis and myasthenia gravis.

-

Antimicrobial Properties :

- Exhibits inhibitory effects against certain pathogens. Further research is needed to fully understand its spectrum of activity.

Case Studies

- Neurotransmission Studies :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- Storage Conditions : Keep in sealed, desiccated containers at –20°C under inert gas (Ar).

- Handling : Use anhydrous solvents (e.g., dried DCM) during weighing and dissolution.

- Stability Monitoring : Perform periodic NMR/HPLC checks to detect hydrolysis (e.g., SO₂F → SO₃H conversion) .

Advanced: How can researchers design assays to probe the enzyme-inhibitory potential of this compound?

Q. Methodological Answer :

Target Selection : Focus on serine hydrolases or proteases (sulfonyl fluorides are covalent inhibitors).

Activity-Based Protein Profiling (ABPP) : Incubate the compound with cell lysates and detect labeled enzymes via click chemistry and fluorescence .

Kinetic Analysis : Determine IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).

Selectivity Screening : Compare inhibition across enzyme families to assess specificity.

Advanced: What analytical methods are suitable for quantifying trace impurities in this compound batches?

Q. Methodological Answer :

- LC-MS/MS : Detect sulfonic acid derivatives (common hydrolytic impurities) with a mass transition of m/z 179 → 97.

- Ion Chromatography : Quantify inorganic anions (e.g., Cl⁻, F⁻) using a conductivity detector.

- NMR Relaxation Measurements : Identify amorphous impurities via ¹³C CP/MAS solid-state NMR .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of HCl or SO₂F vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced: How can researchers investigate the metabolic fate of this compound in vitro?

Q. Methodological Answer :

Hepatocyte Incubation : Use primary human hepatocytes or microsomes to identify Phase I/II metabolites.

Metabolite Profiling : Employ UPLC-QTOF-MS with data-dependent acquisition (DDA) to detect glutathione adducts (indicative of reactive intermediates).

CYP Inhibition Assays : Test for cytochrome P450 interactions using luminescent substrates .

Advanced: What computational tools predict the solvation effects on this compound’s reactivity?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions in explicit water or DMSO to assess stabilization of the transition state.

- COSMO-RS : Predict solubility and partition coefficients using quantum-mechanical charge densities.

- pKa Estimation : Use tools like MarvinSketch to estimate protonation states at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.